molecular formula C21H17FN2O2 B2473995 2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034374-24-6

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2473995
CAS No.: 2034374-24-6
M. Wt: 348.377
InChI Key: OKALNBAIHZVPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a specialized synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates two pharmaceutically significant structural motifs: a 2-fluorophenoxy ether moiety and a 5-(pyridin-4-yl)indolinone scaffold. The presence of both nitrogen-containing heterocycles and fluorine substitution creates a multifunctional structure with potential for diverse biological interactions. The indolinone core provides a privileged scaffold observed in numerous biologically active compounds, particularly those targeting protein kinases and other enzymatic systems . The strategic incorporation of the pyridinyl group at the 5-position of the indolinone ring enhances the molecule's potential for target engagement, as pyridine-containing compounds frequently demonstrate improved pharmacokinetic properties and binding affinity through hydrogen bonding and coordination interactions . The 2-fluorophenoxy side chain contributes to metabolic stability and influences lipophilicity parameters critical for membrane permeability. Researchers may employ this compound as a key intermediate in synthetic routes targeting various therapeutic areas or as a structural template for developing novel enzyme inhibitors and receptor modulators. The molecular architecture suggests potential utility in oncology, neuroscience, and inflammation research, particularly for targets known to interact with similar indolinone-derived structures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-18-3-1-2-4-20(18)26-14-21(25)24-12-9-17-13-16(5-6-19(17)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKALNBAIHZVPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, identified by its CAS number 2034374-24-6, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a fluorophenoxy group and an indolin moiety, which are significant for its biological interactions. The molecular weight is approximately 348.4 g/mol, and its chemical formula is C_19H_15FN_2O .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, fluorinated derivatives of related structures have shown potent cytotoxic effects against various cancer cell lines, particularly through the inhibition of glycolytic pathways which are upregulated in aggressive cancers like glioblastoma multiforme (GBM) .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeMechanism of ActionIC50 (µM)
2-DG AnalogGlioblastomaGlycolysis inhibition<10
This compoundTBDTBDTBD

The biological activity of this compound may involve modulation of key metabolic pathways. Similar compounds have been shown to inhibit hexokinase activity, a critical enzyme in the glycolytic pathway, thereby reducing glucose metabolism in cancer cells . This inhibition leads to decreased energy production in rapidly dividing cells, ultimately inducing apoptosis.

Case Studies

A notable study investigated the effects of fluorinated compounds on cancer cell viability. The results demonstrated that these compounds could significantly reduce cell proliferation in hypoxic conditions, which are common in tumors. The study highlighted the importance of structural modifications, such as fluorination, in enhancing the efficacy and stability of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the literature, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Structural Analogues and Substituent Effects

Triazole-Based Ethanones
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Core Structure: Triazolylthio-ethanone. Substituents: 2,4-Difluorophenyl, phenylsulfonyl, and phenyl groups. Comparison:
  • Fluorine substitution at the 2,4-positions on the phenyl ring may enhance lipophilicity compared to the target’s single 2-fluorophenoxy group. Synthesis: Sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
Phenothiazine-Based Ethanones
  • Examples: Compound 29 (): 2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethylphenothiazin-10-yl)ethanone. Compound 30 (): 1-(2-Chlorophenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone. Core Structure: Phenothiazine-ethanone with oxadiazole-thioether linkages. Substituents: Pyridin-4-yl (oxadiazole), trifluoromethyl, or chloro groups on phenothiazine. Comparison:
  • The phenothiazine core provides a planar, electron-rich system distinct from the indoline scaffold of the target compound.
  • Trifluoromethyl and chloro groups (in compounds) modulate electronic properties more drastically than the target’s 2-fluorophenoxy group. Synthesis: Potassium carbonate-mediated coupling of chloroethanones with heterocyclic thiols .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Indolin-1-yl ethanone 2-Fluorophenoxy, 5-(pyridin-4-yl) N/A ~3.2*
Compound Triazolylthio ethanone 2,4-Difluorophenyl, phenylsulfonyl N/R ~4.5†
, Compound 29 Phenothiazine ethanone 5-(4-Pyridyl)-oxadiazole, CF3 156–158 ~4.8‡
, Compound 30 Phenothiazine ethanone 5-(4-Pyridyl)-oxadiazole, Cl 194–196 ~4.2‡

*Predicted using fragment-based methods. †Higher logP due to phenylsulfonyl group.

Functional Implications

  • Fluorine Effects: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in 2,4-difluorophenyl derivatives () .
  • Pyridin-4-yl Motif: Shared with compounds, this group may facilitate π-π stacking interactions in biological targets, though the indoline core could alter binding kinetics versus phenothiazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.